(4-Thiophen-2-yl-phthalazin-1-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydrazinyl-4-(thiophen-2-yl)phthalazine is a chemical compound with the molecular formula C₁₂H₁₀N₄S and a molecular weight of 242.30 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a phthalazine ring, which is further substituted with a thiophene moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Hydrazinyl-4-(thiophen-2-yl)phthalazine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of hydrazine with a suitable phthalazine derivative. This reaction is usually carried out under reflux conditions in the presence of a solvent such as ethanol or methanol.
Thiophene Substitution: The resulting hydrazinyl-phthalazine intermediate is then reacted with a thiophene derivative under controlled conditions to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Hydrazinyl-4-(thiophen-2-yl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hydrazinyl-4-(thiophen-2-yl)phthalazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Hydrazinyl-4-(thiophen-2-yl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, its hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition
Properties
Molecular Formula |
C12H10N4S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
(4-thiophen-2-ylphthalazin-1-yl)hydrazine |
InChI |
InChI=1S/C12H10N4S/c13-14-12-9-5-2-1-4-8(9)11(15-16-12)10-6-3-7-17-10/h1-7H,13H2,(H,14,16) |
InChI Key |
NVRQMGBYAQSPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.